Methyl 2-(methylamino)-2-phenylacetate
Overview
Description
Methyl 2-(methylamino)-2-phenylacetate, also known as MMP, is an organic compound with a molecular weight of 197.25 g/mol. It is a colorless, odorless, and crystalline solid with a melting point of 93-95°C. MMP is a chiral compound, meaning that it exists as two enantiomers, and is used in a variety of applications in the chemical and pharmaceutical industries. MMP is a versatile compound that has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and other organic compounds. Additionally, MMP has been studied for its potential applications in the field of medicine, particularly in the treatment of certain neurological diseases.
Scientific Research Applications
Computational Conformation Analysis
Research has utilized Methyl 2-(methylamino)-2-phenylacetate in the computational analysis of stable conformations in certain amino acids and derivatives. These computational analyses align with experimental results in unpolar solvents, providing insights into peptide behaviors and structures (Walther, 1987).
Antibacterial Activity
Methyl 2-(methylamino)-2-phenylacetate derivatives have been synthesized and evaluated for their antibacterial properties. Studies have shown that certain derivatives exhibit bactericidal effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria (Karai et al., 2018).
Pharmaceutical Research
In pharmaceutical research, derivatives of Methyl 2-(methylamino)-2-phenylacetate have been explored for their potential applications. For example, studies have investigated these derivatives for their neuroprotective properties, including their ability to cross the brain-blood barrier and accumulate in specific brain regions, as evidenced by Positron Emission Tomography (PET) studies (Yu et al., 2003).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, Methyl 2-(methylamino)-2-phenylacetate is utilized as a precursor or intermediate in various synthetic processes. For example, its role in the efficient hydrogenation of related esters under specific conditions has been studied, demonstrating its utility in producing other valuable chemical compounds (Nomura et al., 2001).
Molecular Structure and Conformation
The compound has also been used in studies focusing on the molecular structure and conformation of biomolecules. For instance, microwave absorption studies have been conducted to understand the conformational behavior of molecules that are analogues to adrenaline and noradrenaline, offering valuable insights into molecular interactions and stability (Melandri et al., 2009).
properties
IUPAC Name |
methyl 2-(methylamino)-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQULIULLOBHGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-2-phenylacetate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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